

Check Availability & Pricing

## **Vps34-IN-3 structure-activity relationship**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vps34-IN-3 |           |
| Cat. No.:            | B10827820  | Get Quote |

An In-depth Technical Guide on the Structure-Activity Relationship of Vps34 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger that recruits effector proteins containing PI(3)P-binding domains (e.g., FYVE and PX domains) to specific membrane compartments.[1][3] Given its critical role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5] This has spurred the development of potent and selective small-molecule inhibitors of Vps34. This guide provides a detailed examination of the structure-activity relationship (SAR) of a prominent class of Vps34 inhibitors, often exemplified by compounds like Vps34-IN-1 and its analogs.

## **Vps34 Signaling Pathways**

Vps34 functions within two main protein complexes, Complex I and Complex II, which dictate its specific cellular roles.[6][7]

 Complex I, composed of Vps34, Vps15, Beclin 1, and Atg14L, is essential for the initiation of autophagy.[6][8]



 Complex II, where Atg14L is replaced by UVRAG, is primarily involved in the endocytic pathway.[6][7]

The differential composition of these complexes allows for the independent regulation of autophagy and endosomal sorting.[6]

Vps34 Signaling Complexes and Function

## **Structure-Activity Relationship of Vps34 Inhibitors**

Medicinal chemistry efforts have led to the development of highly potent and selective Vps34 inhibitors.[9] The SAR exploration has focused on optimizing potency, selectivity against other lipid and protein kinases, and pharmacokinetic properties.

### **Quantitative SAR Data**

The following tables summarize the biochemical potency and cellular activity of key Vps34 inhibitors and their analogs.

Table 1: Biochemical and Cellular Potency of Vps34 Inhibitors

| Compound                    | Vps34 IC50 (nM) | Cellular GFP-FYVE<br>IC50 (μΜ) | Reference |
|-----------------------------|-----------------|--------------------------------|-----------|
| Vps34-IN-1<br>(Compound 19) | 15              | 0.025                          | [10]      |
| PIK-III                     | -               | -                              | [9]       |
| SAR405                      | 1.5 (KD)        | -                              | [11]      |
| 3-Methyladenine (3-MA)      | -               | -                              | [3]       |
| Salvianolic acid A          | 2460            | -                              | [5]       |
| Ellagic acid                | 3120            | -                              | [5]       |

Data for PIK-III and 3-MA are mentioned qualitatively in the search results, but specific IC50 values were not provided in the snippets.



Table 2: Kinase Selectivity Profile of Vps34-IN-1 (Compound 19)

| Kinase | % Inhibition @ 1 μM |
|--------|---------------------|
| ΡΙ3Κα  | <10                 |
| РІЗКβ  | <10                 |
| ΡΙ3Κδ  | <10                 |
| РІЗКу  | <10                 |
| mTOR   | <10                 |

This table is representative of the high selectivity mentioned in the text.[9][10] Specific percentage inhibition values for a broad panel were not available in the provided search results.

## **Experimental Protocols**

Detailed methodologies are crucial for the evaluation and comparison of Vps34 inhibitors.

## **Vps34 Biochemical Assay (Luminescence-based ATP Detection)**

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

- Reaction Setup: Recombinant Vps34/Vps15 enzyme is incubated with the substrate, phosphatidylinositol (PI), in a buffer containing ATP and MgCl2. Test compounds are added at varying concentrations.
- Incubation: The reaction is allowed to proceed at 30°C for a specified time, typically 30-60 minutes.
- ATP Detection: A luciferase-based reagent (e.g., ADP-Glo™) is added. This reagent first
  quenches the kinase reaction and depletes the remaining ATP. A second reagent is then
  added to convert the ADP generated by the kinase reaction back to ATP, which is then used
  by luciferase to produce a luminescent signal.



 Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][12]

## Cellular Vps34 Inhibition Assay (GFP-FYVE Reporter)

This assay monitors the localization of a PI(3)P-binding protein to assess Vps34 activity in a cellular context.

- Cell Line: A suitable cell line (e.g., U2OS) is transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and the FYVE domain, which specifically binds to PI(3)P.[9][13]
- Compound Treatment: The transfected cells are treated with various concentrations of the Vps34 inhibitor for a defined period (e.g., 2 hours).[10]
- Imaging: The subcellular localization of the GFP-FYVE probe is visualized using high-content imaging or fluorescence microscopy. In the presence of active Vps34, GFP-FYVE localizes to punctate endosomal structures. Inhibition of Vps34 leads to a diffuse cytosolic distribution of the probe.
- Quantification and Analysis: The degree of puncta formation is quantified using image analysis software. The IC50 is determined by plotting the reduction in GFP-FYVE puncta against the inhibitor concentration.[14]

# Autophagy Inhibition Assay (Western Blot for LC3 and p62)

This assay assesses the impact of Vps34 inhibition on the autophagy pathway.

- Cell Culture and Treatment: Cells (e.g., DLD1) are treated with the Vps34 inhibitor for a specified duration (e.g., 24 hours).[10] Autophagy can be induced by starvation or treatment with an mTOR inhibitor like rapamycin.
- Cell Lysis: Cells are lysed, and protein concentration is determined.



- Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against LC3 and p62, followed by a secondary antibody.
- Analysis: The levels of LC3-II (the lipidated form of LC3, which correlates with autophagosome numbers) and p62 (an autophagy substrate that is degraded during autophagy) are quantified. Inhibition of Vps34 is expected to prevent the formation of LC3-II and lead to the accumulation of p62.[10]

# Visualizations Experimental Workflow for Vps34 Inhibitor Screening





Click to download full resolution via product page

Workflow for Vps34 Inhibitor Identification



# Logical Flow of a Structure-Activity Relationship (SAR) Study





Click to download full resolution via product page

#### Iterative Process of a SAR Study

#### Conclusion

The development of potent and selective Vps34 inhibitors, such as Vps34-IN-1, has provided invaluable chemical tools to probe the physiological roles of this lipid kinase and has opened avenues for therapeutic intervention.[9] The structure-activity relationship for this class of inhibitors highlights the feasibility of achieving high potency and selectivity for the Vps34 ATP-binding site. Future efforts in this area will likely focus on further optimizing pharmacokinetic properties for in vivo applications and exploring the therapeutic potential of Vps34 inhibition in a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Virtual Screening and Biological Evaluation of Natural Products as Novel VPS34 Inhibitors that Modulate Autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VPS34 complexes from a structural perspective PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo PMC [pmc.ncbi.nlm.nih.gov]



- 10. selleckchem.com [selleckchem.com]
- 11. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vps34-IN-3 structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827820#vps34-in-3-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com